Glycoyl-coenzyme A
Description
Significance as a Thioester Derivative of Coenzyme A
Coenzyme A (CoA) is a universal and essential cofactor in all domains of life, primarily functioning as a carrier of acyl groups. nih.govwikipedia.org Its structure features a terminal sulfhydryl (-SH) group, which is the reactive site that forms a high-energy thioester bond with carboxylic acids. avantiresearch.comyoutube.com This bond activates the acyl group, making it thermodynamically favorable for transfer in a variety of biochemical reactions, from the oxidation of fatty acids to the synthesis of complex biomolecules. wikipedia.orgyoutube.com
Glycoyl-coenzyme A is the specific thioester derivative formed from the attachment of a glycolyl group (from glycolic acid) to the sulfhydryl group of Coenzyme A. Like other acyl-CoAs, such as the well-known acetyl-CoA, the thioester linkage in Glycolyl-CoA is energy-rich, priming the glycolyl moiety for subsequent enzymatic transformations. sigmaaldrich.com
Contextualization within Broader Coenzyme A Metabolism and Function
The cellular pool of Coenzyme A and its various thioester derivatives is central to metabolism, participating in an estimated 4% of all known biochemical reactions. nih.gov These molecules are critical hubs in catabolism and anabolism, with acetyl-CoA serving as the primary entry point for the citric acid cycle and the building block for fatty acid and cholesterol synthesis. wikipedia.orgimrpress.com
Glycolyl-CoA integrates into this broader metabolic network. Research has demonstrated that it can be formed endogenously in mammalian systems. For instance, studies in rat liver mitochondria have shown that Glycolyl-CoA can be generated during the beta-oxidation of 4-hydroxybutyrate. nih.gov Furthermore, 3-hydroxypyruvate (B1227823) has been identified as another precursor, capable of being oxidized to form Glycolyl-CoA by the pyruvate (B1213749) dehydrogenase complex. nih.gov
Once formed, Glycolyl-CoA is not an inert metabolite. It can be recognized and utilized by core metabolic enzymes. Pig heart citrate (B86180) synthase, the enzyme that catalyzes the first step of the citric acid cycle, is capable of condensing Glycolyl-CoA with oxaloacetate. nih.gov Additionally, Glycolyl-CoA serves as a substrate for carnitine acetyltransferase, an enzyme involved in shuttling acyl groups across mitochondrial membranes. nih.gov These findings establish Glycolyl-CoA as a competent participant in fundamental cellular metabolic pathways.
Emergence as a Focus in Synthetic Biology and Metabolic Engineering
In recent years, Glycolyl-CoA has gained significant attention as a key intermediate in synthetic metabolic pathways designed to overcome natural limitations in carbon fixation. acs.orgresearchgate.net A primary example is its role in synthetic bypasses to photorespiration, a process that can significantly reduce the efficiency of photosynthesis in plants by releasing previously fixed carbon. acs.org
To circumvent this, researchers have designed and implemented novel enzymatic pathways, such as the tartronyl-CoA (TaCo) pathway, which utilizes Glycolyl-CoA to recapture carbon. acs.orgnih.gov The development of this pathway required the creation of "new-to-nature" enzymes through protein engineering. One such enzyme is Glycolyl-CoA carboxylase (GCC), which was engineered from propionyl-CoA carboxylase (PCC) to specifically carboxylate Glycolyl-CoA. nih.gov This engineered enzyme catalyzes the key reaction in the TaCo pathway, converting Glycolyl-CoA into tartronyl-CoA. acs.org
Further engineering efforts, supported by machine learning algorithms, have focused on improving the efficiency of these novel enzymes. nih.gov Research has led to the development of GCC variants with significantly increased carboxylation rates and reduced energy waste from futile ATP hydrolysis, a common challenge in enzyme engineering. acs.orgnih.gov Another engineered enzyme, glycolyl-CoA synthetase (GCS), has been developed to facilitate new routes for the reduction of glycolate (B3277807). researchgate.net This focus on designing and optimizing enzymes that produce or consume Glycolyl-CoA underscores its pivotal role in modern metabolic engineering and the creation of more efficient biological systems. researchgate.netnih.gov
Interactive Table: Engineered Glycolyl-CoA Carboxylase (GCC) Variants
The table below details the kinetic properties of engineered GCC variants compared to the native enzyme from which they were derived. This data highlights the progress in engineering enzymes for synthetic metabolic pathways involving Glycolyl-CoA.
| Enzyme Variant | Substrate | Catalytic Rate (s⁻¹) | ATP per Carboxylation | Fold Improvement (Rate) | Reference |
| PCC (Native) | Propionyl-CoA | ~5-6 | 1 | N/A | nih.gov |
| GCC M5 | Glycolyl-CoA | 5.6 ± 0.3 | ~4 | >1000x over initial variant | nih.gov |
| GCC G20R | Glycolyl-CoA | ~10.6 | ~4 | ~2x over GCC M5 | acs.org |
| GCC L100N | Glycolyl-CoA | ~5.6 | 1.7 ± 0.1 | 60% reduced energy demand | acs.org |
Structure
2D Structure
Properties
CAS No. |
1264-31-9 |
|---|---|
Molecular Formula |
C23H38N7O18P3S |
Molecular Weight |
825.6 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C23H38N7O18P3S/c1-23(2,18(35)21(36)26-4-3-13(32)25-5-6-52-14(33)7-31)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)30-11-29-15-19(24)27-10-28-20(15)30/h10-12,16-18,22,31,34-35H,3-9H2,1-2H3,(H,25,32)(H,26,36)(H,40,41)(H,42,43)(H2,24,27,28)(H2,37,38,39) |
InChI Key |
KLHKNYVUTZICKN-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CO)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CO)O |
Synonyms |
coenzyme A, glycoyl- glycoyl-CoA glycoyl-coenzyme A |
Origin of Product |
United States |
Biosynthesis and Precursor Metabolism of Glycoyl Coenzyme a
Enzymatic Synthesis of Glycoyl-coenzyme A
The formation of Glycoyl-CoA primarily involves the activation of glycolate (B3277807), a two-carbon compound, through its conjugation with Coenzyme A. This process is mediated by specific enzymes, which can be naturally occurring or engineered for enhanced efficiency.
Glycolyl-CoA Synthetase (GCS) Activity and Specificity
The activation of glycolate to Glycoyl-CoA is a key step in several synthetic metabolic pathways, notably the tartronyl-CoA (TaCo) pathway designed to improve CO2 fixation and bypass inefficiencies in photorespiration rug.nlnih.govnih.govportlandpress.comresearchgate.net. This activation is typically catalyzed by enzymes referred to as Glycoyl-CoA synthetases (GCS) or similar CoA-ligating enzymes.
These enzymes can be engineered from promiscuous CoA-transferases or AMP/ADP-forming CoA ligases, which naturally exhibit activity with substrates other than their native ones uniprot.orgpatsnap.comuniprot.org. For instance, an engineered acetyl-CoA synthetase variant, ACS19, has demonstrated improved catalytic efficiency and stability when acting on glycolate uniprot.orguniprot.org. Another enzyme, propionyl-CoA transferase (Pct) from Megasphaera elsdenii, has been utilized to activate glycolate to Glycoyl-CoA by transferring CoA from acetyl-CoA plos.org. The development of engineered GCS variants aims to achieve high catalytic efficiency and specificity for glycolate, which is crucial given the high rates of glycolate production in photorespiratory conditions uniprot.orguniprot.org.
Substrate Requirements for this compound Formation
The formation of Glycoyl-CoA requires specific substrates for enzymatic activation. The primary substrate for Glycoyl-CoA synthesis is glycolate rug.nlnih.govuniprot.orgpatsnap.comuniprot.orgplos.orgwikipedia.orgresearchgate.netasm.orgcaldic.com. This C2 compound is activated by conjugation with Coenzyme A (CoA) researchgate.netuniprot.orgpatsnap.comuniprot.orgplos.orgwikipedia.orgnih.gov. The activation process often involves an ATP molecule, providing the necessary energy for the thioester bond formation researchgate.netuniprot.orguniprot.org.
Beyond glycolate, other precursors can also lead to Glycoyl-CoA formation through different metabolic routes. For example, 4-hydroxybutyrate and 3-hydroxypyruvate (B1227823) can be converted to Glycoyl-CoA via beta-oxidation or oxidation by pyruvate (B1213749) dehydrogenase, respectively wikipedia.orgnih.govmdpi.com. Furthermore, engineered enzymatic systems have shown the capacity to produce Glycoyl-CoA from formaldehyde (B43269) wikipedia.org.
Canonical Coenzyme A Biosynthetic Pathway and Relevance to this compound
Glycoyl-CoA synthesis relies on the availability of the Coenzyme A molecule, which is produced through a conserved de novo biosynthetic pathway. Understanding this pathway is crucial for appreciating the cellular context in which Glycoyl-CoA operates.
Overview of Panthothenate Kinase (PanK) Isoforms and Regulation
The canonical de novo synthesis of Coenzyme A (CoA) begins with the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate . This initial step is catalyzed by pantothenate kinase (PanK) and represents the rate-limiting step in CoA biosynthesis portlandpress.compatsnap.comuniprot.orgasm.orgwikipedia.orgnih.govwikipedia.orgnih.govportlandpress.comatamanchemicals.com. PanK enzymes are critical regulators of cellular CoA levels, responding to feedback inhibition by CoA and its thioester derivatives, particularly acetyl-CoA portlandpress.comasm.orgnih.govwikipedia.orgnih.govnih.gov.
Coenzyme A Synthase (COASY) and Terminal Steps of Coenzyme A Production
Following the initial steps of CoA biosynthesis, Coenzyme A synthase (COASY) catalyzes the final two reactions. This enzyme is bifunctional, possessing both phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK) activities nih.govuniprot.orgwikipedia.orgwikipedia.orgportlandpress.comatamanchemicals.comnih.gov. COASY converts 4'-phosphopantetheine (B1211885) into dephospho-CoA (dPCoA) and subsequently phosphorylates dPCoA to form the active CoA molecule, a process requiring ATP nih.govuniprot.orgwikipedia.orgwikipedia.orgportlandpress.comatamanchemicals.comnih.gov. Like PanK, COASY activity is also subject to feedback regulation by CoA and its thioesters nih.gov.
COASY is primarily localized in the mitochondrial matrix, though it can also be found in the cytoplasm and nucleus uniprot.orgwikipedia.orgmdpi.comfrontiersin.org. Mutations in the COASY gene are linked to severe neurodegenerative conditions such as COASY protein-associated neurodegeneration (CoPAN) and Pontocerebellar Hypoplasia type 12 (PCH12) nih.govnih.govuniprot.orgwikipedia.orgportlandpress.comnih.govfrontiersin.orgontosight.ai.
Relevance to Glycoyl-CoA: The formation of Glycoyl-CoA is dependent on the availability of the general Coenzyme A molecule. The canonical CoA biosynthetic pathway, regulated by enzymes like PanK and COASY, ensures the cellular supply of CoA. Therefore, the proper functioning of Glycoyl-CoA metabolism is intrinsically linked to the efficient operation of the de novo CoA synthesis pathway.
Salvage Pathways for Coenzyme A and Acyl-CoAs
While the de novo synthesis pathway is primary, cellular mechanisms also exist to maintain CoA homeostasis through salvage pathways and the metabolism of acyl-CoAs.
Information on general CoA salvage pathways is less detailed in the current literature compared to de novo synthesis. However, some bacteria, such as Bacillus subtilis, utilize a salvage pathway for CoA acquisition by importing cysteinopantetheine , a metabolite derived from CoA, via their cystine transport system asm.orgnih.govcaldic.combiorxiv.org. This pathway can function independently of pantothenate synthesis and involves rewiring of sulfur metabolism and cysteine transport asm.orgnih.govcaldic.combiorxiv.org.
Acyl-CoA metabolism involves the activation of free fatty acids (FAs) into acyl-CoAs by acyl-CoA synthetases (ACSLs, ACSVLs/FATPs) nih.govwjgnet.commdpi.comasm.orgmdpi.com. These acyl-CoAs are central intermediates, participating in energy production through beta-oxidation or in the synthesis of lipids. They can also be hydrolyzed back to free fatty acids and CoA by acyl-CoA thioesterases (ACOTs), a process that can contribute to CoA recycling and lipid metabolism regulation nih.govwjgnet.comasm.org. The dynamic interconversion between free fatty acids and acyl-CoAs, regulated by these enzymes, is crucial for maintaining cellular lipid homeostasis and energy balance.
CoA itself can also be degraded, with some degradation products potentially re-entering the biosynthetic pathway or being released from the cell portlandpress.comcaldic.com. For example, lysosomal alkaline phosphatase can dephosphorylate CoA to dephospho-CoA portlandpress.com.
Compound List
Metabolic Roles and Pathways Involving Glycoyl Coenzyme a
Glycoyl-coenzyme A in Artificial and Engineered Carbon Fixation Pathways
Engineered pathways leverage Glycoyl-CoA to create more efficient carbon assimilation routes, often as alternatives to natural processes that result in carbon loss.
The Tartronyl-CoA (TaCo) pathway represents a significant advancement in synthetic biology for carbon fixation. This novel, de novo metabolic pathway was designed to function as a synthetic photorespiration bypass, aiming to improve photosynthetic efficiency and crop yield by preventing the release of previously fixed carbon dioxide uni-marburg.dempg.defutureagriculture.eu. Natural photorespiration, a process initiated by the oxygenase activity of RuBisCO, leads to the formation of 2-phosphoglycolate (B1263510) (2-PG), which is recycled through a complex, energy-consuming pathway that results in CO2 release mpg.defutureagriculture.eu. The TaCo pathway offers a more streamlined and carbon-efficient alternative, comprising approximately five enzymes compared to the eleven typically involved in natural photorespiration mpg.defutureagriculture.eu.
The design of the TaCo pathway involves the activation of glycolate (B3277807) (derived from 2-PG) to Glycoyl-CoA. This activated intermediate then undergoes a crucial carboxylation step to form tartronyl-CoA. Subsequently, tartronyl-CoA is reduced to glycerate, which can then be fed back into the Calvin-Benson-Bassham (CBB) cycle as 3-phosphoglycerate, thereby completing the carbon recovery and fixation process uni-marburg.dempg.defutureagriculture.eubiorxiv.org. This pathway is designed to fix CO2 rather than release it, making it more energy-efficient and potentially increasing carbon fixation rates mpg.defutureagriculture.eu.
Within the context of photorespiration bypasses, Glycoyl-CoA emerges as a critical intermediate. Photorespiration, while a necessary process for detoxifying the photo-oxidative stress caused by 2-PG, is a significant drain on photosynthetic productivity due to its energy demands and CO2 loss mpg.defutureagriculture.eu. Synthetic bypasses, such as the TaCo pathway, are engineered to intercept the photorespiratory cycle at or near the 2-PG stage and channel the carbon into more productive assimilation routes uni-marburg.dempg.depnas.orgresearchgate.netrcsb.orgpnas.org.
Enzymatic Reactions of this compound in Engineered Systems
The successful implementation of engineered pathways relies on the development and optimization of specific enzymes capable of catalyzing novel or modified reactions involving Glycoyl-CoA.
Glycolyl-CoA Carboxylase (GCC) is a pivotal, newly engineered enzyme central to the TaCo pathway mpg.deresearchgate.netacs.orgspringernature.comnih.gov. It catalyzes the carboxylation of Glycoyl-CoA using bicarbonate (CO2) as the substrate, producing tartronyl-CoA and consuming ATP uni-marburg.dempg.deacs.orgspringernature.commdpi.com. GCC was developed through extensive protein engineering, starting from a naturally occurring propionyl-CoA carboxylase (PCC) from Methylorubrum extorquens mpg.defutureagriculture.euresearchgate.netacs.orgnih.govmdpi.com.
Initial rational design efforts, guided by molecular modeling, led to variants with improved activity, such as the M3 variant showing a 50-fold increase in catalytic efficiency with Glycoyl-CoA mpg.defutureagriculture.euspringernature.com. Further optimization through high-throughput screening identified the M5 variant, which exhibited a remarkable ~900-fold improvement in catalytic efficiency compared to the wild-type PCC, reaching levels comparable to naturally evolved biotin-dependent carboxylases mpg.defutureagriculture.euresearchgate.netspringernature.comnih.gov. Subsequent machine learning-supported engineering has yielded further improvements, with variants like G20R showing a 2.8-fold increase in carboxylation rate and L100N demonstrating a significant reduction in ATP demand per carboxylation event acs.org.
Glycolyl-CoA Reductase (GCR) is another engineered enzyme that plays a role in synthetic carbon assimilation pathways, specifically in the reduction of Glycoyl-CoA to glycolaldehyde (B1209225) uni-marburg.depnas.orgrcsb.orgpnas.orgfutureagriculture.eu. This reaction is critical for several proposed carbon-conserving photorespiration bypasses, where glycolaldehyde is subsequently condensed with other metabolites to re-enter central carbon metabolism pnas.orgrcsb.orgpnas.org.
GCR has been engineered from naturally occurring reductases, such as propionyl-CoA reductases pnas.orgrcsb.orgpnas.orgfutureagriculture.eu. The engineering efforts focused on enhancing its selectivity for Glycoyl-CoA over other CoA esters (like acetyl-CoA) and promoting the use of NADPH as a cofactor, which is readily available from photosynthetic processes pnas.orgrcsb.orgpnas.orgfutureagriculture.eu. For instance, an engineered variant showed approximately a 12-fold improvement in selectivity for Glycoyl-CoA over acetyl-CoA and a preference for NADPH futureagriculture.eu. These modifications ensure that the reduction of Glycoyl-CoA is favored, channeling carbon efficiently into synthetic pathways and utilizing the reducing power generated during photosynthesis.
Potential or Hypothesized Roles of this compound in Other Metabolic Networks
Beyond the TaCo pathway, Glycoyl-CoA is being explored as a key intermediate in other engineered metabolic systems. For example, it serves as an entry point for synthetic pathways designed to assimilate ethylene (B1197577) glycol, a component of plastic waste, into cellular metabolism biorxiv.org. In these contexts, Glycoyl-CoA can be activated from glycolate or other precursors and then channeled into various carbon fixation modules or used for the production of value-added compounds biorxiv.orgresearchgate.net. The versatility of Glycoyl-CoA as a C2 building block makes it a target for metabolic engineering efforts aimed at creating novel bioconversion routes for industrial and environmental applications.
Data Tables
Table 1: Key Engineered Enzymes Involved with Glycoyl-CoA
| Enzyme Name | Native Precursor / Scaffold | Primary Reaction Catalyzed | Engineering Goal(s) | Notable Variants / Improvements | Citations |
| Glycolyl-CoA Carboxylase (GCC) | Propionyl-CoA Carboxylase (PCC) | Carboxylation of Glycoyl-CoA to Tartronyl-CoA (uses CO2, ATP) | Increased catalytic efficiency, substrate specificity for Glycoyl-CoA, reduced ATP hydrolysis | ~900-fold improvement in catalytic efficiency (M5 variant); G20R variant: 2.8-fold higher carboxylation rate; L100N variant: >2-fold reduced ATP/carboxylation ratio (1.7 ATP) | uni-marburg.dempg.defutureagriculture.euresearchgate.netacs.orgspringernature.comnih.govmdpi.com |
| Glycolyl-CoA Reductase (GCR) | Propionyl-CoA Reductase (e.g., RpPduP) | Reduction of Glycoyl-CoA to Glycolaldehyde (uses NADPH) | Enhanced selectivity for Glycoyl-CoA, preference for NADPH over NAD+ | ~12-fold improved selectivity for Glycoyl-CoA over acetyl-CoA; Engineered for NADPH utilization | uni-marburg.depnas.orgrcsb.orgpnas.orgfutureagriculture.eu |
Table 2: Comparison of the Tartronyl-CoA (TaCo) Pathway and Natural Photorespiration
| Feature | Natural Photorespiration | Tartronyl-CoA (TaCo) Pathway | Citations |
| Primary Function | Recycling of 2-phosphoglycolate (2-PG), detoxification of photo-oxidative stress | Recycling of 2-PG, CO2 fixation, enhancement of carbon assimilation and photosynthetic efficiency | uni-marburg.dempg.defutureagriculture.eu |
| Enzyme Count | Approximately 11 enzymes | Approximately 5 enzymes | mpg.defutureagriculture.eu |
| CO2 Balance | Releases CO2 (net loss of fixed carbon) | Fixes CO2 (carbon-neutral or carbon-positive) | mpg.defutureagriculture.eu |
| Energy Efficiency | Energy-consuming process | More energy-efficient than natural photorespiration | mpg.defutureagriculture.eu |
| Carbon Efficiency | ~75% recovery of carbon from 2-PG | Up to 150% recovery of carbon from 2-PG (due to CO2 fixation) | researchgate.netmdpi.com |
| Key Intermediates | Glycolate, Glycine (B1666218), Serine, Hydroxypyruvate, Glycerate | Glycolate, Glycoyl-CoA, Tartronyl-CoA, Glycerate | uni-marburg.debiorxiv.org |
| Key Engineered Enzyme | N/A (naturally evolved) | Glycolyl-CoA Carboxylase (GCC), engineered from Propionyl-CoA Carboxylase | mpg.defutureagriculture.euresearchgate.netacs.orgspringernature.comnih.gov |
| Key Engineered Enzyme | N/A (naturally evolved) | Glycolyl-CoA Reductase (GCR), engineered for Glycoyl-CoA reduction | pnas.orgrcsb.orgpnas.orgfutureagriculture.eu |
Compound List
this compound (Glycoyl-CoA)
Tartronyl-CoA
Glycerate
2-Phosphoglycolate (2-PG)
Glycolaldehyde (GA)
Glycolate
Propionyl-CoA
Acetyl-CoA
3-Phosphoglycerate (3-PGA)
Ribulose-5-phosphate (Ru5P)
Ribulose-1,5-bisphosphate (RuBP)
Glyceraldehyde-3-phosphate (GAP)
Bicarbonate
Enzymology and Mechanistic Insights of Glycoyl Coenzyme a Interacting Enzymes
Glycolyl-coenzyme A Carboxylase (GCC) Mechanistic Studies
Glycolyl-CoA Carboxylase (GCC) is a newly engineered enzyme that plays a pivotal role in synthetic pathways like the tartronyl-CoA (TaCo) pathway, designed to improve photosynthetic CO2 fixation by recycling 2-phosphoglycolate (B1263510). GCC was developed from propionyl-CoA carboxylase (PCC) and catalyzes the carboxylation of Glycoyl-CoA using bicarbonate as the CO2 source, driven by ATP hydrolysis. acs.orguni-marburg.deresearchgate.netresearchgate.net
Catalytic Mechanism of Carboxylation
The carboxylation reaction catalyzed by GCC follows a mechanism characteristic of biotin-dependent carboxylases. This process involves the ATP-dependent activation of bicarbonate to form carboxyphosphate, which then carboxylates the biotin (B1667282) prosthetic group. The carboxyl group is subsequently transferred from the carboxybiotin intermediate to the substrate, Glycoyl-CoA, forming tartronyl-CoA. This reaction requires the coordinated action of different enzyme domains or subunits. acs.orguni-marburg.dewikipedia.orgresearchgate.netfrontiersin.orgpnas.org
The mechanism involves two sequential steps:
Carboxylation of Biotin: Biotin carboxylase (BC) domain, utilizing ATP and bicarbonate, carboxylates the biotin cofactor.
Carboxyl Transfer: Carboxyltransferase (CT) domain transfers the carboxyl group from carboxybiotin to Glycoyl-CoA. wikipedia.orgresearchgate.netfrontiersin.orgpnas.org
Role of Biotin Cofactor and Subunit Interactions
The biotin cofactor is essential for GCC's catalytic activity. It is covalently attached to a lysine (B10760008) residue within the biotin carboxyl carrier protein (BCCP) domain, typically part of the α-subunit. This biotin moiety acts as a flexible swinging arm, shuttling the carboxyl group between the active sites of the biotin carboxylase (BC) and carboxyltransferase (CT) domains. acs.orgresearchgate.netfrontiersin.orgresearchgate.net
GCC, derived from PCC, is a biotin-dependent carboxylase that functions as a multi-subunit complex. The α-subunit contains the biotin carboxylase (BC) and biotin-carboxyl-carrier protein (BCCP) domains, while the β-subunit houses the carboxyl transferase (CT) domain. These subunits interact to facilitate the entire catalytic process. acs.orguni-marburg.deresearchgate.netfrontiersin.orgresearchgate.netebi.ac.uk Studies on related enzymes highlight that non-catalytic subunits, such as the BADC protein in plant heteromeric acetyl-CoA carboxylase, can facilitate holoenzyme assembly and activation, suggesting similar roles for protein-protein interactions in GCC's functional quaternary structure. frontiersin.orgresearchgate.netresearchgate.net
Glycolyl-coenzyme A Synthetase (GCS) Mechanistic Studies
Glycolyl-CoA Synthetase (GCS) is an enzyme responsible for the activation of glycolate (B3277807) to Glycoyl-CoA, a critical step in several synthetic pathways, including those that bypass photorespiration. GCS typically utilizes ATP to form an activated intermediate, which then reacts with Coenzyme A. researchgate.netpnas.orgacs.orgrcsb.org
ATP-Dependent Glycoyl-coenzyme A Synthesis
The synthesis of Glycoyl-CoA by GCS involves an ATP-dependent activation of glycolate. This process generally follows a two-step mechanism common to AMP-forming acyl-CoA synthetases:
Activation of Glycolate: Glycolate reacts with ATP to form an adenylated intermediate (glycolyl-AMP) and pyrophosphate.
Formation of Glycoyl-CoA: The glycolyl-AMP intermediate then reacts with Coenzyme A (CoA) to yield Glycoyl-CoA and adenosine (B11128) monophosphate (AMP). acs.orgebi.ac.uk
Engineered variants of GCS, such as ACS19, have been developed to improve the efficiency of this synthesis. These engineered enzymes have shown enhanced glycolyl-CoA production, monitored through ATP consumption in coupled enzymatic assays. researchgate.netpnas.org
Enzyme Kinetics and Substrate Affinity for this compound Precursors
While specific kinetic parameters (Km, kcat) for the natural GCS and its substrates (glycolate, CoA, ATP) are not extensively detailed in the provided search snippets, general principles of enzyme kinetics apply. The affinity of GCS for its precursors would influence the rate of Glycoyl-CoA synthesis. upenn.edulibretexts.orglibretexts.orgwikipedia.org Research into related enzymes, such as 2-hydroxyacyl-CoA lyases (HACLs) involved in C1 metabolism, indicates that engineered variants can achieve significant catalytic efficiencies, with one such enzyme (RuHACL) displaying a catalytic efficiency (kcat/Km) of 110 M-1s-1. researchgate.net Engineering efforts for GCS have focused on improving stability and catalytic efficiency for glycolyl-CoA synthesis. pnas.orgrcsb.org
Enzyme Kinetic Parameters and Catalytic Efficiency of this compound Modifying Enzymes
Understanding the kinetic parameters, such as Michaelis constant (Km) and catalytic turnover number (kcat), is crucial for evaluating the efficiency of enzymes that modify Glycoyl-CoA. These parameters provide insights into substrate affinity and the maximum rate of catalysis. upenn.edulibretexts.orglibretexts.orgwikipedia.orgcatalysis.blog Catalytic efficiency, often expressed as the specificity constant (kcat/Km), reflects how effectively an enzyme converts substrate to product. libretexts.orglibretexts.org
Table 1: Kinetic and Efficiency Parameters of Glycolyl-CoA Carboxylase (GCC) Variants
| Enzyme Variant | Catalytic Rate (kcat) (s-1) | Specific Activity (μmol min-1 mg-1) | ATP/CO2 Ratio | Relative Efficiency vs. Native PCC | Notes |
| GCC M5 | 5.6 ± 0.3 | Not specified | ~4.0 | ~0.25x | Engineered from PCC; significant improvement during initial development. |
| G20R | Not specified | 2.6 ± 0.4 (at 0.5 mM Glycoyl-CoA) | Not specified | ~0.7x (vs GCC M5) | Showed a 2.8-fold improvement in carboxylation rate compared to GCC M5. |
| L100N | Not specified | Not specified | 1.7 ± 0.1 | Not specified | Demonstrated a 60% reduction in energy demand (ATP/CO2 ratio) compared to GCC M5. |
Note: Specific kinetic parameters like Km and kcat for GCC variants are not fully detailed in the provided snippets, but catalytic rates and specific activities are reported.
The development of GCC has involved significant engineering efforts, improving its catalytic efficiency by orders of magnitude to approach that of naturally evolved enzymes. researchgate.netresearchgate.net However, variants like GCC M5 still exhibited a ~4-fold lower catalytic efficiency compared to its template PCC. acs.orgresearchgate.netnih.gov Further engineering has yielded variants with improved carboxylation rates and reduced energy consumption (lower ATP/CO2 ratios), addressing kinetic and thermodynamic limitations. acs.orgnih.gov
In general, enzymes exhibit a wide range of catalytic efficiencies. For instance, the average enzyme might have a kcat/Km around 105 s-1M-1, while "superefficient" enzymes like fumarase can reach values up to 1.6 x 108 s-1M-1. libretexts.orgnih.gov The optimization of enzymes like GCC and GCS aims to achieve catalytic efficiencies suitable for their intended metabolic roles. pnas.orgnumberanalytics.com
Structural Biology of Glycoyl Coenzyme a Interacting Proteins
Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Studies of Glycoyl-coenzyme A Carboxylase
This compound carboxylase (GCC) is a novel enzyme engineered for the tartronyl-CoA (TaCo) pathway, a synthetic bypass designed to enhance photosynthetic CO2 fixation. Its structural characterization, primarily through crystallographic and Cryo-EM methods, has revealed key insights into its assembly and function.
Overall Dodecameric Complex Architecture
GCC is characterized by a complex dodecameric assembly, comprising an α6β6 stoichiometry. The structural organization features a central core formed by two layers of trimeric β-subunits. Encircling this core, six α-subunits are positioned on the exterior, facing outwards. This intricate arrangement is crucial for the enzyme's catalytic activity, facilitating the transfer of a carboxyl group from bicarbonate to Glycoyl-CoA. The formation of these multimeric complexes has been observed to be dynamic, with some variants showing a preference for specific oligomeric states, such as the β6α6 configuration.
Active Site Description and Substrate Binding Pockets
The catalytic machinery of GCC relies on a biotin (B1667282) cofactor, which is covalently attached to a lysine (B10760008) residue within the biotin-carboxyl-carrier protein (BCCP) domain of the α-subunit. This biotin moiety acts as a flexible arm, mediating the transfer of the carboxyl group between distinct active sites located within the α and β subunits. Structural modeling, often based on related enzymes like propionyl-CoA carboxylase (PCC) and utilizing existing PDB structures (e.g., PDB 1ON3 for methylmalonyl-CoA), has been instrumental in visualizing the substrate binding pockets. Specific residues, such as Histidine 143 (His143) in the α-subunit, have been identified as engaging in polar interactions with Glycoyl-CoA and Aspartate 171 (Asp171), suggesting a role in orienting the substrate for efficient carboxylation. The active site is designed to accommodate Glycoyl-CoA, positioning it for interaction with the carboxylated biotin intermediate.
Structural Insights into this compound Synthetase
This compound synthetase (GCS) is another enzyme involved in pathways utilizing Glycoyl-CoA, particularly in synthetic photorespiration routes. While detailed structural studies are less prevalent in the provided literature compared to GCC, engineered variants of GCS have been developed for improved activity. One such engineered variant, ACS19, features five specific mutations introduced into its carboxylic acid binding pocket. These modifications are based on computational design and protein modeling, aiming to enhance the enzyme's efficiency in synthesizing Glycoyl-CoA. The structural basis for these improvements likely lies in altered substrate binding affinity or catalytic orientation within the active site, although specific residue-level interactions for the wild-type GCS are not extensively detailed.
Molecular Interactions of this compound with Binding Residues
The precise molecular interactions between Glycoyl-CoA and its cognate enzymes are critical for their function. In GCC, structural analyses highlight the role of specific amino acid residues in binding and orienting the Glycoyl-CoA substrate. As noted, His143 has been implicated through its polar interactions with the substrate and Asp171, suggesting these residues form part of the binding pocket that stabilizes Glycoyl-CoA in an optimal conformation for carboxyl transfer. The binding pocket is shaped to accommodate the Glycoyl-CoA molecule, ensuring the precise positioning of its carboxyl group for reaction with the biotin cofactor. While specific interaction details for GCS are less documented in the provided snippets, the engineered mutations in ACS19 suggest that alterations in the carboxylic acid binding pocket are key to modulating its interaction with Glycoyl-CoA and improving its catalytic performance.
Impact of Targeted Mutations on Enzyme Structure and Function
Targeted mutations have been extensively employed to engineer improved variants of GCC, addressing limitations such as lower catalytic efficiency and futile ATP hydrolysis observed in its precursor, propionyl-CoA carboxylase (PCC).
GCC Variants: The quintuple substitution variant, GCC M5, derived from PCC, exhibits enhanced activity but still lags behind naturally evolved carboxylases. Further engineering has led to variants like G20R and L100N. The G20R substitution, located on the surface of the β-subunit core, shows flexibility and does not appear to have direct interactions with the substrate binding site. In contrast, the L100N mutation affects the environment of His143, a residue critical for Glycoyl-CoA interaction, potentially improving substrate positioning and reducing unproductive decarboxylation of carboxybiotin. These mutations have demonstrated a significant impact on the enzyme's kinetic properties, including increased carboxylation rates and reduced energy demand.
GCS Variants: For GCS, the engineered variant ACS19, with five mutations in its binding pocket, shows improved Glycoyl-CoA synthesis activity compared to the wild type. These modifications underscore the sensitivity of enzyme function to subtle changes in the active site architecture, directly influencing substrate binding and catalytic turnover.
Synthetic Biology and Metabolic Engineering of Glycoyl Coenzyme a Pathways
Rational Design Principles for Glycolyl-coenzyme A Dependent Biosynthetic Routes
Rational design is a cornerstone for creating novel enzymes and pathways that utilize glycolyl-CoA. This approach uses detailed knowledge of enzyme structure, function, and mechanism to make targeted modifications. A prime example is the development of glycolyl-CoA carboxylase (GCC), a new-to-nature enzyme that is central to the tartronyl-CoA (TaCo) synthetic pathway for improved photosynthetic CO₂ fixation. nih.govacs.org
The creation of GCC began with the selection of a scaffold enzyme, propionyl-CoA carboxylase (PCC) from Methylorubrum extorquens. nih.gov Initial engineering efforts were guided by computational models and structural analysis to identify key amino acid residues in the active site that could be mutated to change the enzyme's substrate specificity from propionyl-CoA to glycolyl-CoA. springernature.com Through iterative rounds of structure-guided mutagenesis, five key mutations were introduced into PCC, resulting in the variant GCC M5. nih.govacs.org This rationally designed enzyme showed a more than 1000-fold improvement in its ability to carboxylate glycolyl-CoA compared to the wildtype PCC, achieving a catalytic rate comparable to naturally evolved biotin-dependent carboxylases. nih.govacs.org This strategy demonstrates how rational design principles can successfully repurpose existing enzymes for novel reactions in synthetic metabolic pathways. springernature.com
Directed Evolution and High-Throughput Screening for Improved Biocatalysts
While rational design provides a strong foundation, directed evolution is often necessary to further optimize biocatalysts for glycolyl-CoA pathways. This process mimics natural selection in a laboratory setting by generating large libraries of enzyme variants through random mutagenesis and then screening them for desired improvements. acs.orgspringernature.com
For the optimization of glycolyl-CoA carboxylase (GCC), researchers created random mutagenesis libraries of the GCC M5 variant. acs.org To efficiently search through these vast libraries, high-throughput screening methods are essential. springernature.com Ultrahigh-throughput microfluidic assays and microplate-based screens were developed to rapidly assess the activity of thousands of enzyme variants. springernature.comresearchgate.net This combination of directed evolution and high-throughput screening was instrumental in identifying variants with significantly enhanced catalytic efficiency. The process led to a 900-fold improvement in catalytic efficiency from the wildtype enzyme to the M5 variant, showcasing the power of these techniques in enzyme engineering. springernature.com The lack of efficient screening systems can often be a bottleneck in engineering enzymes; therefore, developing novel assays, such as fluorescence-based methods, is a critical area of research. nih.govnih.gov
Machine Learning Approaches in Enzyme Engineering for Glycolyl-coenzyme A Conversion
To navigate the vast sequence space generated during directed evolution more efficiently, machine learning (ML) has emerged as a powerful tool. nih.gov ML algorithms can learn from an initial dataset of enzyme variants and their measured properties to predict the performance of uncharacterized sequences, thereby reducing the experimental screening effort. nih.govacs.org
An advanced workflow integrating ML was developed to overcome the limitations of the GCC M5 variant, which, despite its high activity, had a catalytic efficiency four times lower than its parent enzyme (PCC) and exhibited wasteful ATP hydrolysis. acs.orgacs.org A Gaussian Process (GP) regression model was trained using data from just 161 experimentally characterized GCC variants. acs.org This trained model was then used to predict the properties of over 10,000 sequences in the mutant library, successfully identifying a small subset of 10 promising candidates for experimental validation. nih.govacs.org This ML-supported approach highlights a potent strategy for accelerating enzyme engineering by combining machine learning with directed evolution. nih.gov
One of the top candidates identified, the G20R variant, demonstrated a significant improvement in performance. Spectrophotometric assays revealed that the G20R variant had a specific activity for glycolyl-CoA carboxylation of 2.6 ± 0.4 µmol min⁻¹ mg⁻¹, which was a 2.8-fold improvement compared to the GCC M5 variant. acs.org Further detailed kinetic analysis confirmed the catalytic enhancement of the G20R variant over its predecessor. acs.org This success validates the ability of predictive modeling to guide enzyme engineering toward higher catalytic activity. acs.org
Table 1: Comparison of Kinetic Parameters for GCC Variants
| Enzyme Variant | Vmax (µmol min⁻¹ mg⁻¹) | kcat (s⁻¹) | KM for glycolyl-CoA (µM) |
|---|---|---|---|
| GCC M5 | 1.1 ± 0.1 | 5.6 ± 0.3 | 48 ± 6 |
| G20R | 2.0 ± 0.1 | 10.4 ± 0.6 | 69 ± 8 |
Data sourced from kinetic characterizations using LC-MS assays. acs.org
A critical aspect of metabolic engineering is ensuring the energy efficiency of biosynthetic pathways. A significant drawback of the rationally designed GCC M5 enzyme was its poor energy economy. nih.govacs.org Ideally, the carboxylation reaction requires one molecule of ATP. However, GCC M5 consumed approximately four molecules of ATP for each molecule of glycolyl-CoA carboxylated, a phenomenon attributed to futile ATP hydrolysis where the carboxybiotin cofactor releases CO₂ without a successful carboxylation event. nih.govacs.org
Table 2: Performance Metrics of Key GCC Variants
| Enzyme Variant | Specific Activity (µmol min⁻¹ mg⁻¹) | ATP per Carboxylation Ratio |
|---|---|---|
| GCC M5 | 0.9 ± 0.0 | 4.0 ± 0.0 |
| G20R | 2.6 ± 0.4 | 3.5 ± 0.1 |
| L100N | 0.8 ± 0.1 | 1.7 ± 0.1 |
Specific activity was determined with 0.5 mM glycolyl-CoA. Data represents mean ± SD. nih.govacs.org
Integration of Glycolyl-coenzyme A Modules into Whole-Cell Systems for Carbon Metabolism Enhancement
The ultimate goal of engineering pathways involving glycolyl-CoA is to integrate them into whole-cell systems to enhance natural metabolism. The engineered GCC enzyme is the key component of the synthetic Tartronyl-CoA (TaCo) pathway, which serves as a photorespiration bypass. nih.govacs.org Photorespiration in plants is an inefficient process that recycles a toxic byproduct of photosynthesis but results in the loss of previously fixed carbon as CO₂. nih.gov
The TaCo pathway is designed to circumvent this carbon loss. acs.org By converting glycolate (B3277807) into useful metabolites without releasing CO₂, the pathway has the potential to significantly boost the carbon fixation efficiency of photosynthetic organisms. nih.govacs.org Theoretical and in vitro data have shown that the TaCo pathway can indeed improve the carbon yield during photosynthesis. nih.govacs.org The successful engineering of highly active and energy-efficient GCC variants is a critical step toward implementing the full TaCo pathway in vivo. springernature.com The integration of this synthetic module into the chloroplasts of plants could enhance carbon fixation rates and ultimately lead to increased agricultural productivity and biomass yields. springernature.comnih.gov
Advanced Analytical Methodologies for Glycoyl Coenzyme a Research
Quantitative Analysis of Glycoyl-coenzyme A and Related Metabolites
Accurate quantification of glycolyl-CoA and its related metabolites is fundamental to understanding its metabolic significance. Several advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the analysis of CoA esters, including glycolyl-CoA. jasco-global.comdiva-portal.org This technique separates compounds based on their physicochemical properties as they pass through a column packed with a stationary phase. The separated compounds are then detected by their absorbance of UV light. diva-portal.org For CoA esters, detection is typically performed at a wavelength of 260 nm, corresponding to the adenine (B156593) moiety of the CoA molecule. acs.org
The quantitative analysis by HPLC-UV relies on the creation of a calibration curve from standard samples of known concentrations. jasco-global.com There are two primary methods for quantification: the external standard method and the internal standard method. jasco-global.com The external standard method involves generating a calibration curve from a series of standards and using this to determine the concentration of the unknown sample. jasco-global.com The internal standard method involves adding a known amount of a similar but distinct compound (the internal standard) to both the standards and the unknown samples to correct for variations in sample injection and detection. jasco-global.com
While HPLC-UV is a robust and reliable technique, its sensitivity may be limited for low-abundance metabolites. tandfonline.com The detection limits for acetyl-CoA and malonyl-CoA using HPLC-UV have been reported to be around 50 pmol and 80 pmol, respectively. tandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Thioester Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of non-volatile thioesters like glycolyl-CoA, a derivatization step is necessary to increase their volatility. nih.govnih.gov
One established method involves the aminolysis of the acyl-CoA thioester with n-butylamine to form the corresponding acyl-butylamide, which is then analyzed by GC-MS. nih.gov This method is specific for thioester-linked acyl groups and has been successfully applied to the analysis of acyl-CoA mixtures. nih.gov Another approach utilizes glycine (B1666218) aminolysis followed by esterification with pentafluorobenzyl bromide to produce N-acylpentafluorobenzyl glycinates, which are then detected by negative chemical ionization mass spectrometry. nih.gov This method offers high sensitivity, with a detection limit for palmitoyl-CoA of 300 fmol. nih.gov
GC-MS provides excellent chromatographic separation and structural information from the mass spectra, enabling the identification and quantification of various thioester species. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of a wide range of metabolites, including glycolyl-CoA and its precursors. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com
LC-MS/MS methods have been developed for the simultaneous measurement of short-chain acyl-CoAs and intermediates in the CoA biosynthetic pathway. nih.govnih.gov These methods often employ an ion-pair reagent to improve the retention and separation of the highly polar CoA compounds on a reversed-phase column. tandfonline.com The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. chromatographyonline.com
The sensitivity of LC-MS/MS is significantly higher than that of HPLC-UV, with detection limits for acetyl-CoA and malonyl-CoA reported to be as low as 0.1 pmol and 0.5 pmol, respectively. tandfonline.com This high sensitivity allows for the analysis of low-abundance metabolites in complex biological samples. mdpi.com
| Method | Principle | Sample Preparation | Detection Limit | Advantages | Limitations |
|---|---|---|---|---|---|
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance at 260 nm. jasco-global.comacs.org | Acid deproteinization. psu.edu | ~50-80 pmol. tandfonline.com | Robust, reliable, widely available. jasco-global.com | Lower sensitivity compared to MS methods. tandfonline.com |
| GC-MS | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. nih.govnih.gov | Derivatization (e.g., aminolysis) is required. nih.govnih.gov | Sub-picomole range (e.g., 300 fmol for palmitoyl-CoA). nih.gov | High specificity and structural information. nih.govnih.gov | Requires a derivatization step, not suitable for non-volatile compounds without derivatization. nih.govnih.gov |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. nih.govnih.gov | Simplified extraction, often without solid-phase extraction. nih.gov | Sub-picomole range (e.g., 0.1 pmol for acetyl-CoA). tandfonline.com | High sensitivity, high selectivity, suitable for complex mixtures. nih.govnih.govmdpi.com | Susceptible to matrix effects, requires specialized equipment. chromatographyonline.com |
Spectrophotometric and Coupled Enzyme Assays for Kinetic Characterization
Spectrophotometric and coupled enzyme assays are invaluable tools for the kinetic characterization of enzymes that produce or consume glycolyl-CoA. These assays monitor the reaction progress by measuring the change in absorbance of a specific chromophore. uni-marburg.de
For instance, the activity of glycolyl-CoA carboxylase, an enzyme that carboxylates glycolyl-CoA to tartronyl-CoA, can be determined spectrophotometrically. uni-marburg.de One method involves coupling the ATP hydrolysis in the carboxylation reaction to the oxidation of NADH, which is monitored at 340 nm. uni-marburg.de Another approach couples the formation of tartronyl-CoA to its subsequent reduction, which can be followed at 365 nm. uni-marburg.de
Coupled enzyme assays are also used to measure the kinetics of glycolyl-CoA synthesis. researchgate.net The activity of an engineered glycolyl-CoA synthetase was monitored by coupling ATP consumption to a series of enzymatic reactions leading to the oxidation of NADH. researchgate.net These assays provide a continuous and real-time measurement of enzyme activity, allowing for the determination of key kinetic parameters such as Vmax and KM. uni-marburg.de
| Enzyme | Assay Principle | Monitored Wavelength | Reference |
|---|---|---|---|
| Glycolyl-CoA Carboxylase | Coupled to ATP regeneration and pyruvate (B1213749) reduction, monitoring NADH oxidation. uni-marburg.de | 340 nm | uni-marburg.de |
| Glycolyl-CoA Carboxylase | Coupled to tartronyl-CoA reduction. uni-marburg.de | 365 nm | uni-marburg.de |
| Glycolyl-CoA Synthetase | Coupled to myokinase, pyruvate kinase, and lactate (B86563) dehydrogenase, monitoring ATP consumption. researchgate.net | Not specified | researchgate.net |
| Glycolyl-CoA:formate transferase | Coupled to FRC and PanE2, monitoring NADPH oxidation. uni-marburg.de | Not specified | uni-marburg.de |
Sample Preparation and Extraction Techniques for this compound from Biological Matrices
The accurate analysis of glycolyl-CoA from biological matrices requires efficient and reliable sample preparation and extraction techniques. The primary goal is to extract the analyte of interest while removing interfering substances such as proteins and phospholipids. biotage.com
A common first step in the extraction of short-chain acyl-CoAs from biological samples is acid deproteinization using reagents like perchloric acid (PCA), trichloroacetic acid (TCA), or 5-sulfosalicylic acid (SSA). psu.edu This step effectively precipitates proteins, leaving the soluble CoA esters in the supernatant. psu.edu For LC-MS/MS analysis, the use of SSA is often preferred as it may not require removal prior to injection, thus preventing the loss of polar analytes like pantothenate and dephospho-CoA that can occur during solid-phase extraction (SPE). nih.gov
Liquid-liquid extraction (LLE) and supported liquid extraction (SLE) are other techniques used to separate analytes from the sample matrix based on their partitioning between two immiscible liquid phases. biotage.com Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration, where the analyte is selectively retained on a solid sorbent while interfering compounds are washed away. biotage.com
The choice of extraction method depends on the analytical technique being used and the nature of the biological matrix. biotage.com For instance, a purification protocol based on anion exchange chromatography was found to be necessary to separate acyl-ACPs and acyl-CoAs from plant tissue extracts before GC-MS analysis. nih.gov
Radiometric and Isotopic Labeling Methods for Metabolic Flux Analysis
Radiometric and isotopic labeling methods are powerful tools for tracing the flow of atoms through metabolic pathways, a process known as metabolic flux analysis (MFA). nih.govnih.gov These techniques involve introducing a labeled substrate, such as a ¹³C-labeled glucose or a ¹⁴C-labeled compound, into a biological system and then tracking the incorporation of the label into various metabolites, including glycolyl-CoA. isotope.com
By measuring the isotopic enrichment in different metabolites over time, it is possible to quantify the rates (fluxes) of intracellular reactions. northwestern.edu This provides a dynamic view of metabolic activity that cannot be obtained from static metabolite concentration measurements alone. nih.govnih.gov
The analysis of labeled metabolites is typically performed using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. isotope.com The resulting data is then used in computational models to estimate the fluxes through the metabolic network. nih.govnih.govresearchgate.net MFA has been instrumental in understanding central carbon metabolism and has been applied to study the effects of genetic modifications and environmental perturbations on metabolic pathways. isotope.com
Pathophysiological Relevance and Broader Research Implications of Glycoyl Coenzyme a Metabolism
Role of Coenzyme A and Acyl-CoA Dysregulation in Cellular Homeostasis
Coenzyme A (CoA) is a vital cellular cofactor essential for a vast number of metabolic processes. nih.gov Its primary role is to act as a carrier of acyl groups, forming thioester derivatives known as acyl-CoAs. imrpress.comwikipedia.org These molecules are central to the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) in the citric acid cycle, and the metabolism of carbohydrates, proteins, and xenobiotics. wikipedia.orgnih.gov The regulation of CoA and acyl-CoA pools is critical for maintaining cellular homeostasis.
Dysregulation of acyl-CoA metabolism is implicated in a variety of diseases, including obesity, diabetes, and cardiovascular disease. plos.org The excessive accumulation of intracellular acyl-CoAs can be toxic, leading to mitochondrial stress and the increased production of damaging free radicals. plos.org In neurons, which have unique lipid requirements for their development and function, the regulation of intracellular lipid metabolism is particularly crucial. Defects in this regulation can result in severe neurological diseases.
The balance between CoA and its thioesters, such as acetyl-CoA, influences not only energy metabolism but also other cellular processes like autophagy, mitosis, and cell death. nih.gov For instance, acetyl-CoA serves as a key intermediary in carbon metabolism, supporting both ATP generation through the tricarboxylic acid (TCA) cycle and the synthesis of fatty acids. imrpress.com It is also a crucial substrate for lysine (B10760008) acetylation reactions, which are vital for cell growth and survival. imrpress.com The enzymes that produce acetyl-CoA are found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus, highlighting its central role in cellular metabolism, signaling, and epigenetics. imrpress.com
Impact of Glycoyl-coenzyme A Pathway Perturbations on Metabolic Flux
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is dynamically regulated by the availability of substrates and the activity of enzymes. nih.gov Perturbations in pathways involving CoA and its derivatives can have significant impacts on cellular metabolism. Glycosylation, the modification of proteins and lipids with glycans, is one such process that is dynamically regulated by metabolic flux. nih.gov
Academic Investigations into Linkages between Coenzyme A Metabolism and Genetic Conditions Affecting Enzymes in its Biosynthesis
Mutations in genes encoding enzymes of the CoA biosynthetic pathway are linked to several rare human inborn errors of metabolism. nih.govnih.gov These genetic conditions, while distinct in their symptoms, all stem from defects in the same metabolic process. nih.gov Two notable examples are Pantothenate Kinase-Associated Neurodegeneration (PKAN) and COASY Protein-Associated Neurodegeneration (CoPAN). nih.govresearchgate.net
PKAN is caused by mutations in the PANK2 gene, which encodes for pantothenate kinase 2, the first enzyme in the CoA biosynthesis pathway. nih.govmdpi.com CoPAN results from mutations in the COASY gene, which encodes for CoA synthase, a bifunctional enzyme that catalyzes the final two steps of CoA synthesis. nih.govrug.nl Both of these conditions are characterized by neurodegeneration with brain iron accumulation. nih.govresearchgate.net
Research into these disorders has provided significant insights into the critical role of CoA in neuronal function. rug.nl For example, defects in CoA metabolism in neurons can negatively affect cellular energy generation and increase oxidative stress, leading to neuronal dysfunction and neurodegeneration. imrpress.com In fibroblasts from CoPAN patients, there is a significant reduction in both total CoA and acetyl-CoA levels. imrpress.com These findings underscore the direct link between impaired CoA biosynthesis and severe neurological disease.
Below is a table summarizing the key enzymes in the human Coenzyme A biosynthetic pathway and their associated genetic disorders.
| Enzyme | Gene | Cellular Localization | Associated Disorder |
| Pantothenate Kinase (PANK) | PANK2 | Mitochondria | Pantothenate Kinase-Associated Neurodegeneration (PKAN) |
| Phosphopantothenoylcysteine Synthetase (PPCS) | PPCS | Cytosol | Dilated Cardiomyopathy |
| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | PPCDC | Cytosol | Dilated Cardiomyopathy |
| CoA Synthase (COASY) | COASY | Mitochondrial Matrix | COASY Protein-Associated Neurodegeneration (CoPAN) |
This table is based on information from multiple sources. nih.govresearchgate.netmdpi.comrug.nl
Theoretical Contributions to Understanding Carbon Dioxide Fixation and Bioenergy
The study of glycolyl-coenzyme A has made significant theoretical contributions to the fields of carbon dioxide fixation and bioenergy, primarily through the development of novel synthetic metabolic pathways. springernature.com Biological carbon fixation is the process by which living organisms convert inorganic carbon into organic compounds, a fundamental process for life on Earth. wikipedia.org While several natural carbon fixation pathways exist, synthetic biologists are exploring the design of new, more efficient pathways. wikipedia.org
One of the most promising of these is the tartronyl-CoA (TaCo) pathway, which was designed to be more energy-efficient than natural photorespiration. springernature.com The key reaction in this pathway is the carboxylation of glycolyl-CoA to tartronyl-CoA, catalyzed by the engineered enzyme glycolyl-CoA carboxylase (GCC). acs.orgnih.gov This represents a "new-to-nature" enzymatic reaction, demonstrating the potential to expand the repertoire of biological carbon fixation. springernature.comresearchgate.net
The development of the TaCo pathway has several important theoretical implications:
Enhanced Carbon Efficiency: By fixing an additional molecule of CO2 during the photorespiratory cycle, the TaCo pathway has the potential to significantly increase the carbon efficiency of photosynthesis in plants. acs.orgnih.gov
Bioenergy and Bioproduction: The principles learned from engineering the TaCo pathway can be applied to the design of other synthetic pathways for the production of biofuels and other valuable chemicals from one-carbon feedstocks. springernature.com For instance, the pathway could be coupled to the central carbon metabolism of bacteria to drive the production of value-added compounds from carbon dioxide. springernature.com
Enzyme Engineering: The creation of GCC from a pre-existing propionyl-CoA carboxylase through rational design and directed evolution showcases advanced enzyme engineering strategies. acs.orgresearchgate.net This work highlights the potential of combining computational modeling, high-throughput screening, and machine learning to create novel enzymatic functions. acs.orgnih.gov
The following table lists some of the key enzymes and compounds involved in the theoretical TaCo pathway.
| Compound/Enzyme | Role in the TaCo Pathway |
| Glycolyl-coenzyme A | Substrate for carboxylation |
| Glycolyl-CoA carboxylase (GCC) | Catalyzes the fixation of CO2 onto glycolyl-CoA |
| Tartronyl-CoA | Product of the carboxylation of glycolyl-CoA |
| Propionyl-CoA carboxylase (PCC) | The natural enzyme scaffold from which GCC was engineered |
This table is based on information from multiple sources. acs.orgnih.govspringernature.comresearchgate.net
Future Directions and Emerging Research Avenues in Glycoyl Coenzyme a Biochemistry
Elucidation of Novel Glycoyl-coenzyme A Dependent Enzymes and Pathways
A primary focus of future research is the discovery and characterization of new enzymes that synthesize or utilize glycolyl-CoA. While some natural formation routes are known, the full extent of glycolyl-CoA metabolism in the biological world remains largely uncharted.
Natural Pathways: In mammalian systems, glycolyl-CoA can be formed during the β-oxidation of 4-hydroxybutyrate in rat liver mitochondria. nih.gov This process is particularly relevant to the inborn metabolic disorder 4-hydroxybutyric aciduria. nih.gov Additionally, studies have shown that mitochondria in both rat liver and kidney can produce glycolyl-CoA from the oxidation of ω-hydroxylated fatty acids. nih.govspringernature.com Another identified precursor is 3-hydroxypyruvate (B1227823), which can be oxidized by the pyruvate (B1213749) dehydrogenase complex to form glycolyl-CoA. nih.gov These findings suggest that glycolyl-CoA may be a more common intermediate in vertebrate metabolism than previously appreciated, warranting further investigation into its downstream fate and physiological significance.
Synthetic "New-to-Nature" Pathways: A major breakthrough has been the rational design and engineering of novel enzymes and pathways centered around glycolyl-CoA, particularly for applications in synthetic biology and metabolic engineering.
The Tartronyl-CoA (TaCo) Pathway: This synthetic pathway was designed to create a more efficient photorespiration bypass, a process that limits productivity in many plants. uni-marburg.dewikipedia.org The key, non-natural reaction in this pathway is the carboxylation of glycolyl-CoA to (S)-tartronyl-CoA. springernature.combiorxiv.org This is catalyzed by a "new-to-nature" enzyme, glycolyl-CoA carboxylase (GCC) , which was engineered from a propionyl-CoA carboxylase (PCC) found in the bacterium Methylorubrum extorquens. uni-marburg.denih.gov Through multiple rounds of rational design and directed evolution, the catalytic efficiency of GCC has been improved by over 900-fold, making it comparable to natural CO2-fixing enzymes. uni-marburg.debiorxiv.org
The Glycolate (B3277807) Reduction Module: To enable synthetic carbon-conserving pathways, researchers have engineered a two-enzyme module to reduce glycolate to glycolaldehyde (B1209225) via a glycolyl-CoA intermediate. atamanchemicals.comgoogle.com This required the creation of two novel enzyme activities:
A glycolyl-CoA synthetase (GCS) , engineered from an E. coli acetyl-CoA synthetase (ACS), to activate glycolate. atamanchemicals.comgoogle.com
A glycolyl-CoA reductase (GCR) , engineered from a Rhodopseudomonas palustris propionyl-CoA reductase, to reduce glycolyl-CoA to glycolaldehyde. atamanchemicals.comgoogle.comnih.gov
The success in creating these synthetic pathways highlights a promising future direction: the continued exploration of enzyme and pathway design to address challenges in energy, agriculture, and green chemistry.
| Engineered Enzyme | Parent Enzyme (Organism) | Engineering Strategy | Key Improvement | Associated Pathway |
| Glycolyl-CoA Carboxylase (GCC) | Propionyl-CoA Carboxylase (Methylorubrum extorquens) | Rational Design, Directed Evolution, High-Throughput Screening | >900-fold improvement in catalytic efficiency for glycolyl-CoA carboxylation. uni-marburg.debiorxiv.org | Tartronyl-CoA (TaCo) Pathway |
| Glycolyl-CoA Synthetase (GCS) | Acetyl-CoA Synthetase (Escherichia coli) | Computational Design, Directed Evolution | ~16-fold shift in substrate preference in favor of glycolate over acetate. atamanchemicals.comnih.gov | Glycolate Reduction Module |
| Glycolyl-CoA Reductase (GCR) | Propionyl-CoA Reductase (Rhodopseudomonas palustris) | Structure-Based Design, High-Throughput Screening | ~12-fold improved selectivity for glycolyl-CoA and switched cofactor preference to NADPH. atamanchemicals.comnih.gov | Glycolate Reduction Module |
Exploration of this compound in Diverse Biological Systems
While significant progress has been made in engineering glycolyl-CoA pathways in model organisms like E. coli, the natural occurrence and role of this metabolite across the domains of life are still poorly understood. Future research will involve a broader exploration of its presence in diverse biological systems.
Eukaryotes: In vertebrates, glycolyl-CoA is known to be synthesized in mitochondria from fatty acid and 3-hydroxypyruvate metabolism. nih.govspringernature.com Subsequent research has identified glycolyltransferase activities in rodent livers that can transfer the glycolyl group from glycolyl-CoA to carnitine or glucosamine-6-phosphate. springernature.com The formation of glycolylglucosamine suggests a potential, previously unknown role in the biosynthesis of N-glycolylneuraminic acid, a non-human sialic acid. springernature.comfrontiersin.org The functional significance of these pathways in mammalian cells remains a key area for future investigation.
Bacteria: The vast metabolic diversity of bacteria presents a rich landscape for discovering novel glycolyl-CoA metabolism. The fact that enzymes from various bacteria, such as Methylorubrum extorquens and Rhodopseudomonas palustris, serve as effective scaffolds for engineering glycolyl-CoA-dependent enzymes suggests that related natural reactions may occur in these or other microbes. nih.govatamanchemicals.com For instance, a 2-hydroxyacyl-CoA lyase from a Rhodospirillales bacterium has been identified that can condense formyl-CoA and formaldehyde (B43269) to produce glycolyl-CoA, pointing to its potential involvement in bacterial C1 metabolism. nih.gov
Archaea and Extremophiles: Archaea are known for their unique metabolic pathways, which often represent ancient or highly adapted versions of biochemical processes. oup.com While several CO2 fixation pathways have been characterized in archaea, the involvement of glycolyl-CoA has not yet been reported. wikipedia.orgmdpi.com Given that many archaea, particularly extremophiles, thrive in unusual environments, they may possess novel enzymes and pathways for synthesizing and utilizing compounds like glycolyl-CoA. biorxiv.orgsigmaaldrich.com The study of extremophilic organisms could uncover highly stable and efficient enzymes for use in demanding biotechnological processes.
Advancements in High-Resolution Structural and Dynamic Studies
Understanding the three-dimensional structure of enzymes is fundamental to deciphering their catalytic mechanisms and guiding protein engineering efforts. Recent advancements in structural biology are providing unprecedented insights into glycolyl-CoA-related enzymes.
A prime example is the use of cryogenic electron microscopy (cryo-EM) to solve the atomic-resolution structure of the engineered glycolyl-CoA carboxylase (GCC) at 1.96 Å. wikipedia.orgsigmaaldrich.com This high-resolution structure validated the active-site redesign and provided a clear picture of how the engineered mutations enabled the enzyme to accept glycolyl-CoA. wikipedia.org Furthermore, subsequent cryo-EM studies of improved GCC variants have revealed the structural basis for their enhanced turnover rates and reduced energy waste, offering a roadmap for further optimization. nih.gov
In addition to static structures, molecular dynamics (MD) simulations are emerging as a powerful tool to study the dynamic behavior of these enzymes. uni-marburg.de MD simulations can model the flexibility of the enzyme and the substrate's journey into the active site, helping to explain the subtle effects of mutations on catalytic efficiency and substrate specificity. The synergy between high-resolution structural data from cryo-EM and dynamic insights from MD simulations will be crucial for the next generation of enzyme design.
Continued Development of Advanced Computational and Engineering Tools
The rapid progress in engineering glycolyl-CoA-dependent enzymes has been driven by the parallel development of sophisticated computational and high-throughput engineering tools.
Machine learning (ML) has proven to be a transformative technology in this field. nih.govnih.gov In the engineering of GCC, an ML algorithm was trained on a dataset of enzyme variants to predict which mutations would likely lead to improved activity. uni-marburg.denih.govnih.gov This ML-supported workflow dramatically reduced the experimental screening effort, allowing researchers to navigate a vast sequence space of over 10,000 variants and pinpoint a small number of highly promising candidates for laboratory testing. nih.govnih.gov This approach successfully yielded new GCC variants with a nearly two-fold increase in carboxylation rate and others with a 60% reduction in futile ATP consumption. wikipedia.orgnih.gov
Alongside ML, computational design methods like FuncLib and htFuncLib are enabling the design of large, targeted libraries of mutations in enzyme active sites, further accelerating the discovery of improved biocatalysts. researchgate.net The integration of computational modeling, directed evolution, and ultrahigh-throughput screening (e.g., microfluidics) represents a powerful paradigm that will continue to push the boundaries of what is possible in enzyme engineering. uni-marburg.de
Bridging Fundamental this compound Research with Biotechnological Innovation
The ultimate goal of much of the research into glycolyl-CoA is to translate fundamental discoveries into practical biotechnological solutions. Several innovative applications are already on the horizon.
Enhancing Photosynthesis and Crop Yield: The primary motivation for developing the TaCo pathway was to overcome the inefficiencies of photorespiration in plants. uni-marburg.de By converting photorespiration from a carbon-releasing process to a carbon-fixing one, synthetic pathways involving glycolyl-CoA could significantly boost the carbon efficiency of photosynthesis, potentially leading to substantial increases in crop yields. wikipedia.orgbiorxiv.org The next major challenge is the successful implementation of these pathways in photosynthetic organisms.
Bioremediation and Plastic Upcycling: Glycolyl-CoA is an intermediate in pathways designed for the assimilation of ethylene (B1197577) glycol. nih.govmdpi.com Ethylene glycol is a major industrial chemical and a monomer of the common plastic polyethylene (B3416737) terephthalate (B1205515) (PET). Engineering microbes to efficiently convert ethylene glycol—derived from PET waste—into value-added products via glycolyl-CoA represents a promising strategy for plastic upcycling and a circular bioeconomy. uni-marburg.de
Production of Bio-based Chemicals: Synthetic pathways involving glycolyl-CoA, such as the reverse β-oxidation (rBOX) pathway, can serve as platforms for producing a variety of valuable chemicals from simple carbon sources. nih.gov For example, using glycolyl-CoA as a primer or extender unit in such pathways could lead to the sustainable production of novel biopolymers, biofuels, and specialty chemicals, including precursors for materials like nylon. nih.gov
The continued exploration of glycolyl-CoA biochemistry promises not only to deepen our understanding of metabolism but also to provide a powerful toolkit for building a more sustainable future.
Q & A
Q. How can researchers access structural and functional data on Glycoyl-CoA for preliminary investigations?
Researchers should utilize glycoenzyme-specific databases such as Swiss-Prot and NCBI , which provide amino acid sequences, nomenclature, and functional annotations. Cross-referencing these with specialized glycobiology databases (e.g., GlyTouCan, GlyConnect) allows access to enzyme classification, substrate specificity, and metabolic pathway integration. For experimental validation, structural data from X-ray crystallography or NMR studies can be retrieved from the Protein Data Bank (PDB) .
Q. What methodological approaches are recommended for quantifying Glycoyl-CoA activity in enzymatic assays?
Spectrophotometric assays using p-nitrophenol (pNP) derivatives are widely employed. Key steps include:
- Generating a standard curve for pNP to correlate absorbance with concentration.
- Measuring initial reaction rates under controlled pH and temperature.
- Normalizing activity to protein concentration (e.g., via Bradford assay). For kinetic studies, vary substrate concentrations and fit data to Michaelis-Menten models using tools like GraphPad Prism .
Q. How can reproducibility be ensured in studies involving Glycoyl-CoA?
Follow the MIRAGE (Minimum Information Required for a Glycomics Experiment) guidelines, which mandate detailed reporting of sample preparation, assay conditions, and data normalization. Document protocols for buffer composition, enzyme purity verification (e.g., SDS-PAGE), and storage conditions (−80°C with cryoprotectants). Independent replication by lab members is critical .
Advanced Research Questions
Q. What experimental design considerations are critical for studying Glycoyl-CoA’s role in dynamic metabolic pathways?
- Use isotopic labeling (e.g., ¹³C-glucose) to trace Glycoyl-CoA flux in vivo.
- Employ kinetic modeling (e.g., compartmentalized Ordinary Differential Equations) to account for substrate channeling.
- Include controls for competing pathways (e.g., siRNA knockdown of related enzymes).
- Validate findings with knockout cell lines or CRISPR-edited models .
Q. How can researchers resolve contradictions in reported substrate specificity of Glycoyl-CoA across studies?
- Perform comparative assays under standardized conditions (pH, temperature, cofactors).
- Use structural alignment tools (e.g., PyMOL) to identify active-site variations.
- Conduct meta-analyses of published datasets to identify confounding factors (e.g., assay sensitivity limits).
- Validate hypotheses with site-directed mutagenesis and activity profiling .
Q. What advanced techniques are suitable for analyzing Glycoyl-CoA’s structure-function relationships?
- X-ray crystallography : Resolve 3D structures of Glycoyl-CoA bound to substrates/inhibitors.
- NMR spectroscopy : Study conformational dynamics in solution.
- Molecular dynamics (MD) simulations : Predict binding affinities and transition states.
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map ligand-induced structural changes .
Q. How should researchers formulate hypotheses about Glycoyl-CoA’s novel roles in non-canonical pathways?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Identify gaps via systematic literature reviews (e.g., PubMed, Scopus).
- Prioritize understudied tissues (e.g., cancer microenvironments) using transcriptomic datasets (GTEx, TCGA).
- Design multi-omics studies (proteomics, metabolomics) to correlate Glycoyl-CoA levels with phenotypic outcomes .
Q. How can instability issues with Glycoyl-CoA during in vitro experiments be mitigated?
- Temperature optimization : Pre-chill buffers and use ice baths during extractions.
- Stabilizing agents : Add 10% glycerol or 1 mM DTT to prevent oxidation.
- Real-time activity monitoring : Use coupled assays with NADH-dependent detection to track degradation.
- Lyophilization : Preserve activity for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
